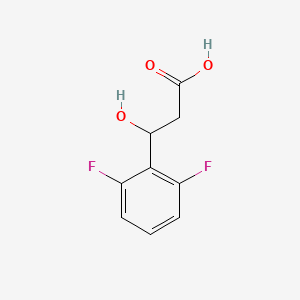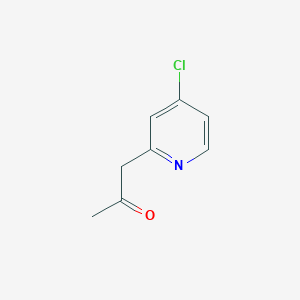
1-(4-Chloropyridin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the fourth position and a propan-2-one group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(4-Chloropyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyridin-2-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-Bromopyridin-2-yl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluoropyridin-2-yl)propan-2-one: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Methylpyridin-2-yl)propan-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Chloropyridin-2-yl)propan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound valuable for targeted chemical synthesis.
Propriétés
Numéro CAS |
908267-65-2 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
1-(4-chloropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)4-8-5-7(9)2-3-10-8/h2-3,5H,4H2,1H3 |
Clé InChI |
HPDASAMJVLAZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NC=CC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



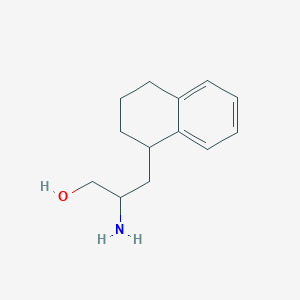
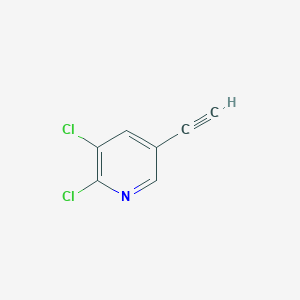
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
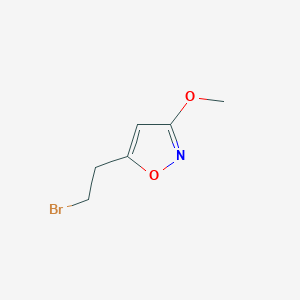
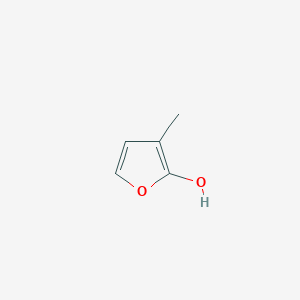
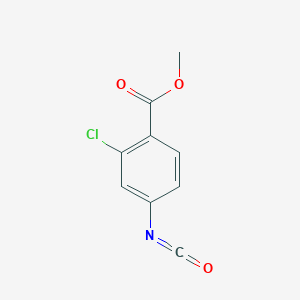
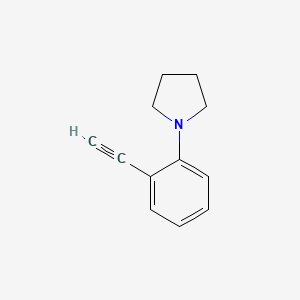

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
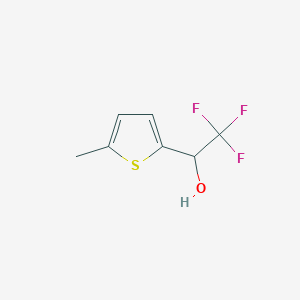
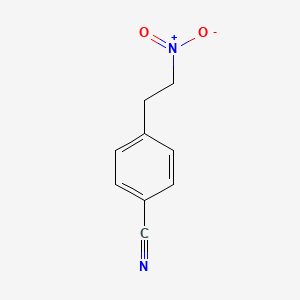
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
